

A Comparative Guide to the ^1H NMR Characterization of Methyl Coumalate Adducts

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Compound of Interest

Compound Name: *Methyl coumalate*

Cat. No.: *B027924*

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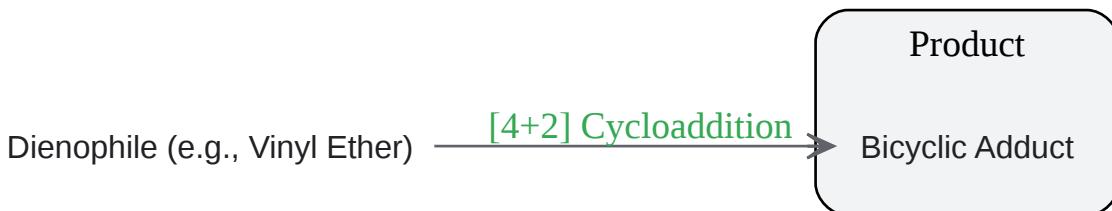
For researchers and professionals in drug development and synthetic chemistry, **methyl coumalate** serves as a versatile building block, primarily utilized in Diels-Alder reactions to construct complex molecular architectures.[1][2] The characterization of the resulting adducts is crucial for confirming their structure and stereochemistry, with proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy being the primary analytical tool. This guide provides a comparative analysis of ^1H NMR data for various **methyl coumalate** adducts, supported by detailed experimental protocols.

General Reaction Pathway: Diels-Alder Cycloaddition

Methyl coumalate typically acts as a diene in inverse-electron-demand Diels-Alder reactions, reacting with electron-rich dienophiles like vinyl ethers to form bicyclic adducts.[1] The general transformation involves the [4+2] cycloaddition to yield a bicyclo[2.2.2]octene derivative, which can then be used in further synthetic steps.

Methyl Coumalate (Diene)

+

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Caption: General Diels-Alder reaction of **methyl coumalate**.

Experimental Protocols

General Synthesis of Methyl Coumalate Adducts

The synthesis of **methyl coumalate** adducts is typically achieved through a thermal cycloaddition reaction. A general procedure involves reacting **methyl coumalate** with an appropriate dienophile in a suitable solvent. For instance, the reaction with vinyl ethers proceeds readily to form stable adducts.^[3] In some cases, the resulting bicyclic adducts can be aromatized using an acid catalyst like p-toluenesulfonic acid (PTSA) in methanol to yield isophthalate derivatives.^[3]

Example Protocol: A solution of **methyl coumalate** and an excess of the dienophile (e.g., butyl vinyl ether) is heated in a sealed tube or under reflux in a solvent like toluene. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to yield the desired adduct.

¹H NMR Spectroscopy Protocol

The structural elucidation of the purified adducts relies heavily on ^1H NMR spectroscopy.

Acquisition Parameters: ^1H NMR spectra are typically recorded on a 400 MHz or 600 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent.^[4] Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak of chloroform ($\delta = 7.26$ ppm).^[4] Data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.

Comparative ^1H NMR Data of Methyl Coumalate Adducts

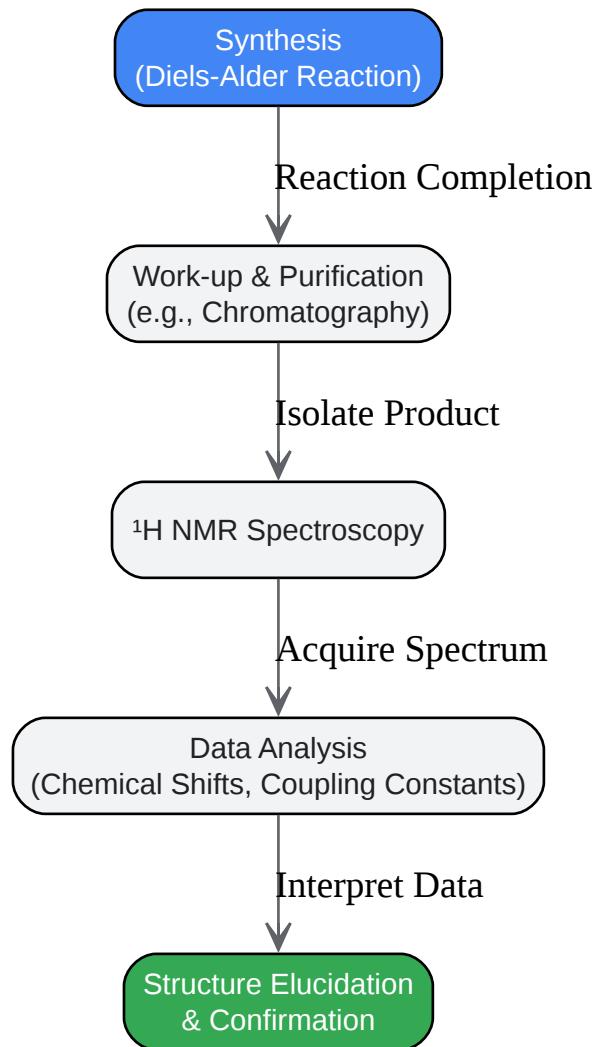
The following table summarizes the ^1H NMR spectral data for representative adducts derived from the reaction of **methyl coumalate** with different dienophiles. The variation in chemical shifts and coupling constants provides key insights into the structure and conformation of the resulting bicyclic systems.

Adduct Name & Structure	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity & Coupling Constant (J, Hz)	Reference
Methyl-8-butoxy-3-oxo-2-oxabicyclo[2.2.2]oct-5-ene-6-carboxylate (2a)	Olefinic (H-5)	7.20–7.17	m	[3]
Bridgehead (H-1)	5.68–5.65	m	[3]	
Bridgehead (H-4)	4.09	m	[3]	
-OCH ₂ - (Butoxy)	4.06–4.01	m	[3]	
-OCH ₃ (Ester)	3.79	s	[3]	
H-7	3.43	ddd, J = 8.3, 5.4, 1.8	[3]	
H-7'	3.35	ddd, J = 9.0, 5.4, 1.8	[3]	
H-8	2.60	dddd, J = 13.3, 7.8, 3.8, 1.5	[3]	
Methyl-7a-methoxy-8-oxo-2,3,3a,4,7,7a-hexahydro-1H-4,7-(epoxymethano)indene-5-carboxylate (2e)	Olefinic	7.23	m	[3]
Bridgehead	5.46	m	[3]	
Bridgehead	3.99	d, J = 6.1	[3]	
-OCH ₃ (Ester)	3.79	s	[3]	

-OCH ₃	3.17	s	[3]
Aliphatic Protons	2.16 - 1.53	m	[3]

Characterization Workflow

The process from synthesis to final structure confirmation follows a logical workflow. It begins with the reaction setup, followed by purification of the product, and finally, structural analysis using spectroscopic methods, primarily ¹H NMR.



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